An In-Depth Technical Guide to Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
An In-Depth Technical Guide to Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
This guide provides a comprehensive technical overview of Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, plausible synthetic routes, predicted spectroscopic characteristics, chemical reactivity, and its potential as a scaffold for the development of novel therapeutic agents.
Introduction: The Significance of the Tetrahydrocyclopenta[b]pyrrole Scaffold
The fusion of a pyrrole ring with a carbocyclic system creates a class of compounds with unique electronic and steric properties. Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate belongs to this family, representing a bioisostere of the well-known indole scaffold.[1][2] Such bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties like lipophilicity and metabolic stability, while retaining or enhancing biological activity.[2] The pyrrole nucleus itself is a privileged scaffold, present in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The tetrahydrocyclopenta[b]pyrrole core, in particular, offers a rigid, three-dimensional structure that can be strategically functionalized to interact with various biological targets.
Molecular Structure and Physicochemical Properties
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate possesses the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[5][6] The core of the molecule is a bicyclic system where a cyclopentane ring is fused to a pyrrole ring. An ethyl carboxylate group is attached to the C2 position of the pyrrole ring.
| Property | Value | Source |
| CAS Number | 124455-77-2 | [5][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][6] |
| Molecular Weight | 179.22 g/mol | [5][6] |
| Synonyms | 1,4,5,6-tetrahydro-Cyclopenta[b]pyrrole-2-carboxylic acid ethyl ester | [5] |
The structure is characterized by the aromatic, electron-rich pyrrole ring, which influences the reactivity of the entire molecule. The fused, saturated cyclopentane ring imparts a degree of conformational rigidity. The ethyl ester group at the C2 position is a key functional handle for further chemical modifications and also influences the electronic properties of the pyrrole ring.
Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
While specific literature detailing the synthesis of this exact molecule is scarce, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the tetrahydrocyclopenta[b]pyrrole core. The Paal-Knorr pyrrole synthesis is a robust and widely used method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8][9]
A logical retrosynthetic analysis points to the key precursors being a suitable 1,4-dicarbonyl compound and an amino acid ester.
Proposed Synthetic Protocol: Paal-Knorr Cyclization
This protocol outlines a likely method for the synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate.
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor
The key starting material, 2-(3-oxocyclopentyl)acetaldehyde, can be prepared from commercially available cyclopentenone through a Michael addition of a protected acetaldehyde equivalent, followed by hydrolysis.
Step 2: Paal-Knorr Pyrrole Synthesis
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To a solution of 2-(3-oxocyclopentyl)acetaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl glycinate hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate.
The causality behind this experimental design lies in the mechanism of the Paal-Knorr synthesis. The amine of ethyl glycinate first forms an enamine with one of the carbonyl groups of the dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[9]
An alternative, more advanced synthetic route involves the platinum-catalyzed cascade cyclization/ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes, which has been reported for the synthesis of substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles.[10]
Spectroscopic Characterization (Predicted)
As no published spectra for this specific molecule are readily available, the following are predictions based on the analysis of its structure and data from analogous compounds.[11][12][13][14]
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 8.0 - 9.0 | br s | - |
| Pyrrole C3-H | 6.0 - 6.5 | t | ~2.5 |
| O-CH₂-CH₃ | 4.2 - 4.4 | q | 7.1 |
| C4-H₂ | 2.7 - 2.9 | t | 7.5 |
| C6-H₂ | 2.6 - 2.8 | t | 7.5 |
| C5-H₂ | 2.0 - 2.2 | quintet | 7.5 |
| O-CH₂-CH₃ | 1.2 - 1.4 | t | 7.1 |
The broad singlet for the N-H proton is characteristic of pyrroles. The pyrrole C3-H proton is expected to appear as a triplet due to coupling with the adjacent C4 methylene protons. The signals for the cyclopentane ring protons will likely show some complexity due to their diastereotopic nature.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 165 |
| C2 (pyrrole) | 125 - 130 |
| C3a (bridgehead) | 128 - 133 |
| C6a (bridgehead) | 120 - 125 |
| C3 (pyrrole) | 105 - 110 |
| O-CH₂ | 59 - 62 |
| C4 | 28 - 32 |
| C6 | 25 - 29 |
| C5 | 22 - 26 |
| O-CH₂-CH₃ | 14 - 16 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3400 |
| C-H stretch (sp²) | 3100 - 3150 |
| C-H stretch (sp³) | 2850 - 3000 |
| C=O stretch (ester) | 1680 - 1710 |
| C=C stretch (aromatic) | 1500 - 1600 |
Mass Spectrometry
The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 179. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 134, and the loss of the entire ethyl ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z = 106. Further fragmentation of the bicyclic core could also be observed.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is governed by the interplay of its functional groups.
-
The Pyrrole Ring: As an electron-rich aromatic system, the pyrrole ring is susceptible to electrophilic substitution.[15][16] Due to the directing effect of the C2-ester group, electrophilic attack is predicted to occur preferentially at the C3 position. Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation would likely proceed at this position.[17]
-
The N-H Proton: The pyrrole N-H is weakly acidic and can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated.[17]
-
The Ester Group: The ethyl ester is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters. The carboxylic acid itself is a valuable bioisostere for various functional groups in drug design.[18] The ester can also be reduced to the corresponding primary alcohol.
These reactive sites allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in a drug discovery program.
Applications in Drug Discovery and Development
The tetrahydrocyclopenta[b]pyrrole scaffold is a promising starting point for the design of novel therapeutic agents. Its structural similarity to indole allows it to be explored as a bioisosteric replacement in known indole-based drugs.[1] For example, many serotonin receptor antagonists and non-steroidal anti-inflammatory drugs (NSAIDs) feature an indole core. Replacing this with the tetrahydrocyclopenta[b]pyrrole moiety could lead to compounds with improved pharmacokinetic profiles.
Furthermore, the diverse biological activities associated with pyrrole derivatives suggest that libraries of compounds based on this scaffold could yield hits against a variety of targets, including kinases, proteases, and GPCRs.[4] The ability to readily functionalize the core structure at multiple positions makes it an attractive template for library synthesis and lead optimization.
Conclusion
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a molecule with significant untapped potential in the field of medicinal chemistry. While direct experimental data is limited, a thorough understanding of its structure and the application of fundamental principles of organic chemistry allow for the confident prediction of its synthesis, spectroscopic properties, and reactivity. Its value as a rigid, functionalizable scaffold and a bioisostere for other important heterocyclic systems makes it a compelling target for further investigation in the quest for novel therapeutics.
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